![molecular formula C11H9N3O B3366255 [3,3'-Bipyridine]-5-carboxamide CAS No. 1346686-54-1](/img/structure/B3366255.png)

[3,3'-Bipyridine]-5-carboxamide

Descripción general

Descripción

Bipyridines are a class of organic compounds formed by the coupling of two pyridine rings. They are used as precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .

Molecular Structure Analysis

The molecular structure of bipyridines is characterized by two pyridine rings directly linked together. The mutual orientation of the nitrogen atoms in the pyridine rings can lead to significant structural differences .Chemical Reactions Analysis

Bipyridines are known to participate in a variety of chemical reactions. For example, they can act as ligands in transition-metal catalysis, participate in photosensitization reactions, and form supramolecular architectures .Physical And Chemical Properties Analysis

The physical and chemical properties of bipyridines can vary widely depending on their specific structure. Some common properties include density, color, hardness, melting and boiling points, and electrical conductivity .Aplicaciones Científicas De Investigación

Synthesis and Properties

Synthesis and Non-linear Optical Properties : The synthesis of derivatives of [3,3'-Bipyridine]-5-carboxamide, specifically 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide and related compounds, has been explored using water-mediated synthesis. These compounds exhibit significant non-linear optical (NLO) properties and potential for anticancer activity through tubulin polymerization inhibition (Jayarajan et al., 2019).

Catalytic Applications : Research on Rhodium(III)-catalyzed C-H acylmethylation of tridentate [2,2'-bipyridine]-6-carboxamides has been conducted. This method efficiently produces 3-alkylated products, indicating the usefulness of [3,3'-Bipyridine]-5-carboxamide derivatives in catalytic processes (Yu et al., 2019).

Medical Applications

Antitumor Activity : Studies have shown that derivatives of [3,3'-Bipyridine]-5-carboxamide possess potential antitumor properties. For instance, specific derivatives have demonstrated activity against chronic myelogenous leukemia (CML) in xenograft models (Lombardo et al., 2004).

Anticoccidial Agents : Research into nitropyridinecarboxamides, which are structurally related to [3,3'-Bipyridine]-5-carboxamide, has identified compounds with activity against Eimeria tenella, indicating potential use as anticoccidial agents (Morisawa et al., 1977).

Material Science and Chemistry

- Polymeric Nanoparticles : Studies have shown the use of [3,3'-Bipyridine]-5-carboxamide derivatives in creating polymeric nanoparticles. These nanoparticles exhibit fluorescent properties and can serve as effective sensors for metal ions, highlighting their potential in material science applications (Gillissen et al., 2012).

- Coordination Chemistry : Research on iron(II) complexes incorporating [3,3'-Bipyridine]-5-carboxamide has revealed insights into the spin state and donor atom set of these complexes. This has implications for the understanding of coordination chemistry and potential applications in molecular electronics and sensing (Childs et al., 1998).

Environmental Applications

- H2S Removal : A study utilized 2,2′-Bipyridine-5,5′-dicarboxylic acid for synthesizing a metal–organic framework for hydrogen sulfide capture. This application demonstrates the potential environmental use of [3,3'-Bipyridine]-5-carboxamide derivatives in air purification and environmental remediation (Nickerl et al., 2014).

Mecanismo De Acción

Direcciones Futuras

Propiedades

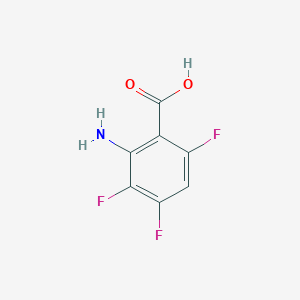

IUPAC Name |

5-pyridin-3-ylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c12-11(15)10-4-9(6-14-7-10)8-2-1-3-13-5-8/h1-7H,(H2,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJJQJFDMUQYEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=CN=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745047 | |

| Record name | [3,3'-Bipyridine]-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3,3'-Bipyridine]-5-carboxamide | |

CAS RN |

1346686-54-1 | |

| Record name | [3,3'-Bipyridine]-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-(Ethylenebisoxy)-[1,1'-[oxybis(ethyleneoxyethyleneoxy)]bisbenzene]](/img/structure/B3366200.png)

![4-Benzyl-6-methylene-[1,4]oxazepane](/img/structure/B3366222.png)